

A Comprehensive Technical Guide to the Physicochemical Characteristics of 2-Hydrazinopyrazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-(Hydrazinylmethyl)pyrazine*

Cat. No.: *B1357703*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydrazinopyrazine (2-HP) is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a structural analog of the first-line anti-tuberculosis drug pyrazinamide and a key reagent in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, a thorough understanding of its physicochemical properties is paramount for its application in pharmaceutical research. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-hydrazinopyrazine, detailed experimental protocols for its synthesis and analysis, and its role in relevant biological pathways. All quantitative data are presented in structured tables for clarity and comparative analysis, and key processes are visualized using logical diagrams.

Core Physicochemical Properties

The fundamental physicochemical properties of 2-hydrazinopyrazine are crucial for predicting its behavior in biological systems, formulation development, and chemical synthesis. These properties have been determined through a combination of experimental and predictive methods.

Chemical Identifiers

A consistent and accurate identification of 2-hydrazinopyrazine is essential for database searches and regulatory documentation.

Identifier	Value
IUPAC Name	pyrazin-2-ylhydrazine[1][2]
CAS Number	54608-52-5[1][3]
Molecular Formula	C4H6N4[1][2][3]
Molecular Weight	110.12 g/mol [1][2]
InChI Key	IVRLZJDPKUSDCF-UHFFFAOYSA-N[4]
SMILES	C1=CN=C(C=N1)NN[2]

Physical and Chemical Properties

The physical and chemical properties of 2-hydrazinopyrazine influence its solubility, stability, and reactivity.

Property	Value	Source
Melting Point	109-113 °C	[4][5]
Boiling Point (Predicted)	246.3 ± 23.0 °C	[4][5]
Density (Predicted)	1.39 ± 0.1 g/cm³	[4][5]
pKa (Predicted)	5.10 ± 0.20	[4][5]
Water Solubility	Slightly soluble in water	[4]
LogP (Predicted)	-0.2	[1]
Appearance	Yellow solid	[4]

Spectral Analysis

Spectroscopic data provides detailed information about the molecular structure and electronic properties of 2-hydrazinopyrazine.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the hydrogen environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.10	d	1.6	1H
8.00	dd	3.2, 1.6	1H
7.73	d	3.2	1H

(Solvent: CD₃OD,
Frequency: 400 MHz)

[\[4\]](#)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in 2-hydrazinopyrazine based on their vibrational frequencies.

Wavenumber (cm ⁻¹)	Assignment
3528, 3456	Asymmetric and symmetric NH ₂ stretching
3232, 3182, 3155	C-H stretching
1582, 1418	C-N in-ring bending
1508, 1503	C-C ring vibrations
1159, 1084, 1015, 627	C-H ring in-plane bending

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption spectrum of 2-hydrazinopyrazine is influenced by the pH of

the solution. For instance, the absorption at 315 nm varies as a function of pH, which can be used to study its acid-base properties.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 2-hydrazinopyrazine are provided below.

Synthesis of 2-Hydrazinopyrazine from 2-Chloropyrazine

This protocol describes a common method for the synthesis of 2-hydrazinopyrazine.

Materials:

- 2-Chloropyrazine
- 35% aqueous hydrazine hydrate
- Distillation apparatus
- Reaction vessel with temperature control and stirring

Procedure:

- Slowly add 2-chloropyrazine (e.g., 2.0 g, 17.5 mmol) dropwise to a solution of 35% aqueous hydrazine hydrate (e.g., 25.8 g, 97.8 mmol).[4]
- Maintain the reaction temperature between 63-65°C during the addition. The rate of addition should be controlled to prevent the temperature from exceeding 65°C.[4]
- After the addition is complete, continue heating the reaction mixture at 65°C and stir overnight.[4]
- Cool the reaction mixture to room temperature.
- Remove the solvent by distillation under reduced pressure to yield the product, pyrazine-2-hydrazine, as a yellow powder.[4]
- The product can be further purified by recrystallization if necessary.

Spectroscopic Analysis Protocols

Objective: To obtain ^1H NMR spectra for structural elucidation.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of purified 2-hydrazinopyrazine in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl_3 , DMSO-d_6 , or CD_3OD) in a clean NMR tube.^[6]
- Instrumentation: Place the NMR tube in the spectrometer.
- Data Acquisition: Acquire the ^1H NMR spectrum according to the instrument's standard operating procedures. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
- Analysis: Integrate the peaks to determine the relative number of protons and analyze the splitting patterns (multiplicity) and coupling constants to deduce the connectivity of protons in the molecule.

Objective: To identify the functional groups in 2-hydrazinopyrazine.

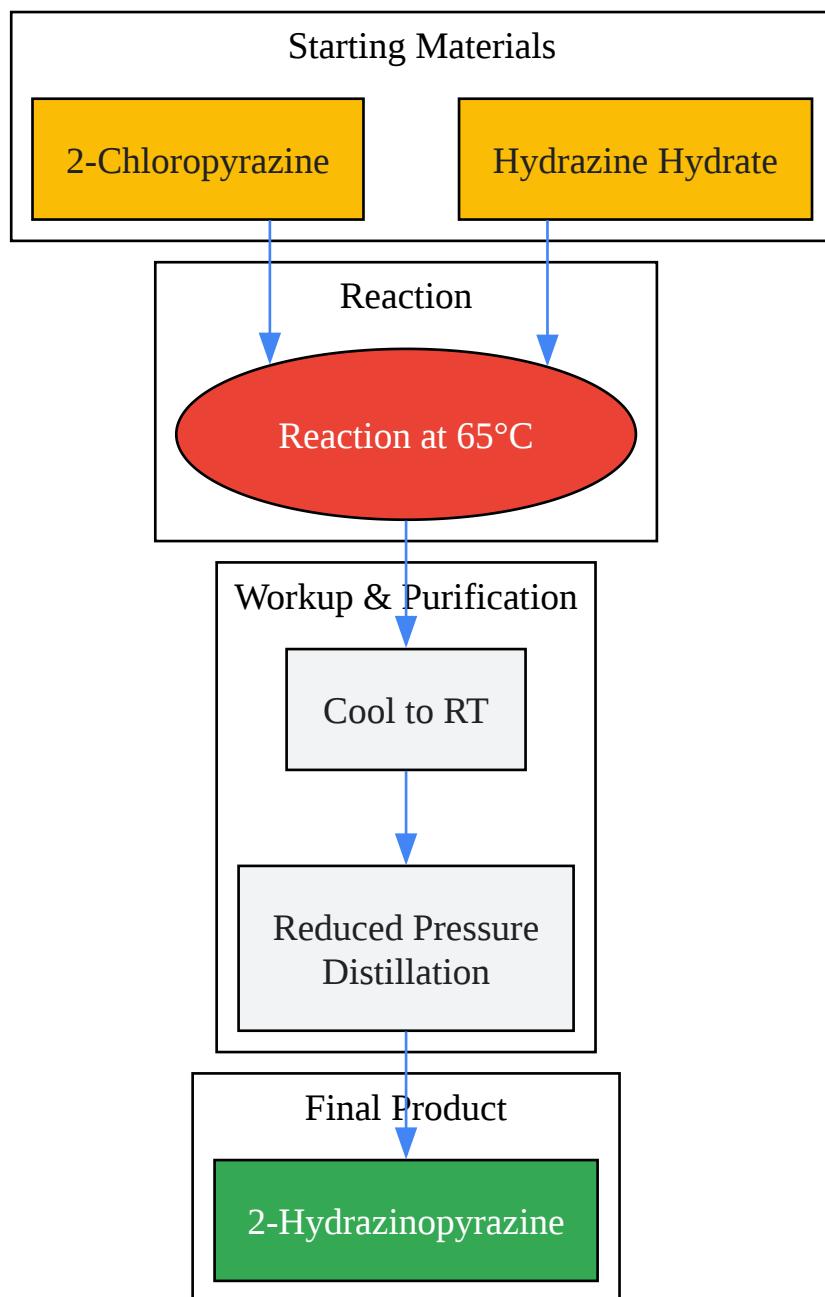
Procedure:

- Sample Preparation (Thin Solid Film): Dissolve a small amount of solid 2-hydrazinopyrazine in a volatile solvent like methylene chloride.^[7] Apply a drop of this solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.^[7]
- Instrumentation: Place the salt plate in the sample holder of the FT-IR spectrometer.
- Data Acquisition: Record the IR spectrum, typically in the range of 4000 to 400 cm^{-1} .

- Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the 2-hydrazinopyrazine molecule.

Objective: To determine the electronic absorption properties of 2-hydrazinopyrazine.

Procedure:

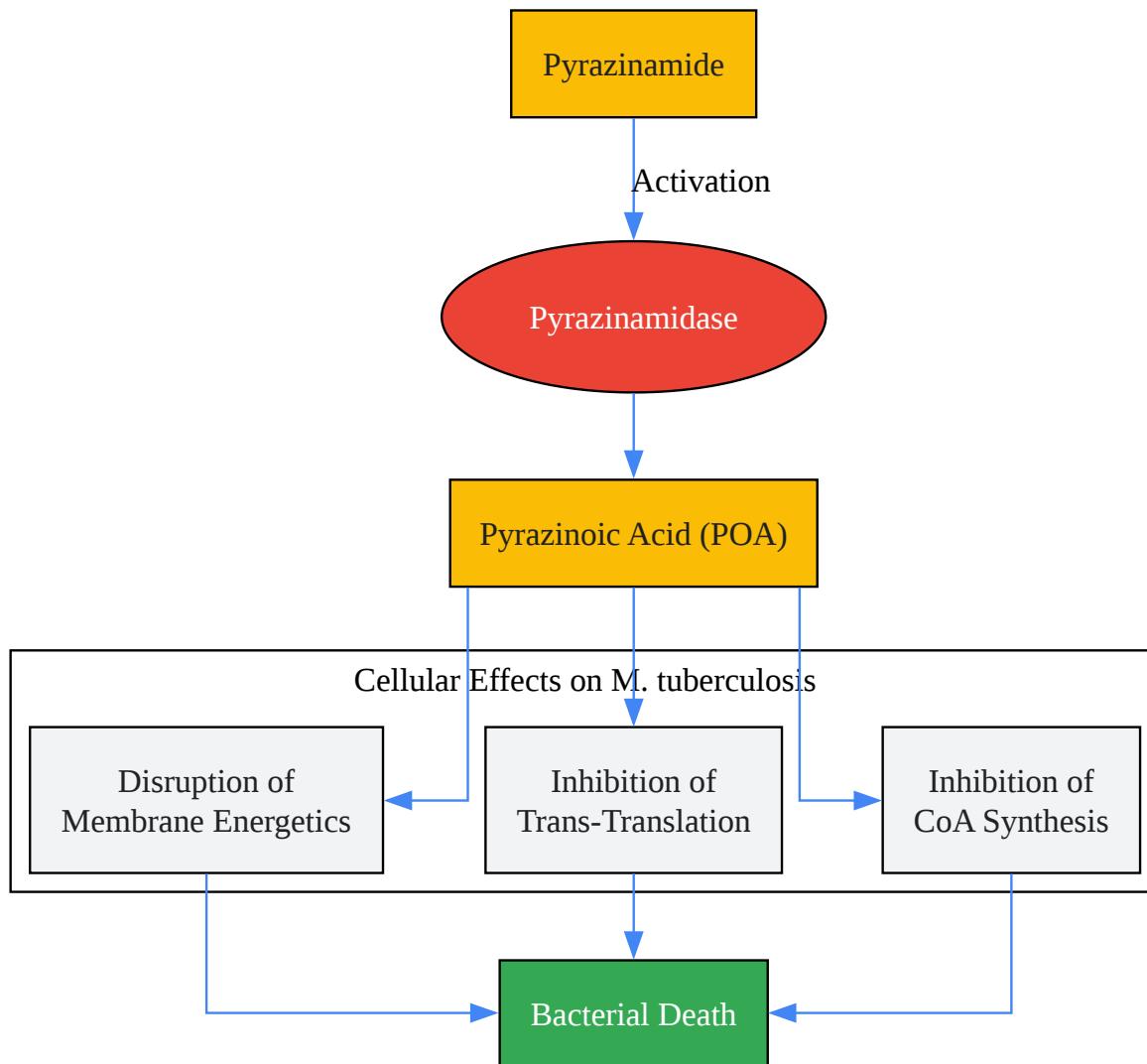

- Sample Preparation: Prepare a stock solution of 2-hydrazinopyrazine in a suitable solvent (e.g., water, ethanol, or DMSO) of a known concentration. Prepare a series of dilutions from the stock solution.[8]
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to be used as a reference (blank) and another with the sample solution.[9]
- Data Acquisition: Place the cuvettes in the spectrophotometer and record the absorbance spectrum over a desired wavelength range (e.g., 200-800 nm).[10]
- Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}) and determine the molar absorptivity (ϵ) using the Beer-Lambert law if the concentration and path length are known.

Biological Context and Signaling Pathways

2-Hydrazinopyrazine's structural similarity to pyrazinamide and its use in the synthesis of Sitagliptin place it in the context of anti-tuberculosis and anti-diabetic research.

Synthesis Workflow

The synthesis of 2-hydrazinopyrazine is a straightforward nucleophilic aromatic substitution reaction.

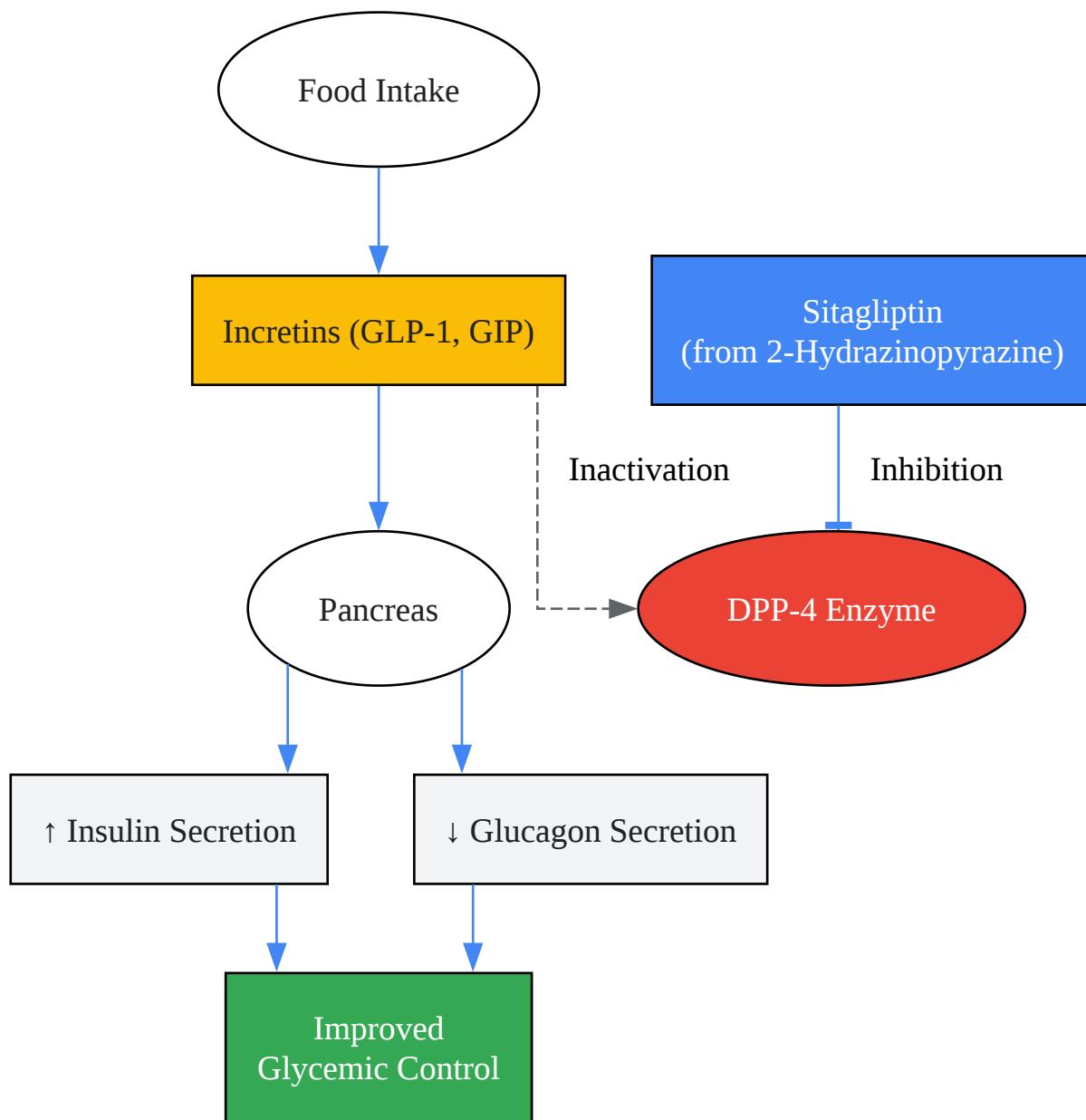

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 2-hydrazinopyrazine.

Potential Mechanism of Action (Analog to Pyrazinamide)

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the enzyme pyrazinamidase in *Mycobacterium tuberculosis*. POA is thought to disrupt membrane

transport and energetics, inhibit trans-translation, and interfere with coenzyme A synthesis, particularly in the acidic environment of granulomas.[11][12][13][14] As an analog, 2-hydrazinopyrazine may have a similar mechanism of action if it can be metabolized to a corresponding active form.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for Pyrazinamide.

Role in DPP-4 Inhibition Pathway (via Sitagliptin)

2-Hydrazinopyrazine is a precursor for the synthesis of Sitagliptin, a drug that inhibits the DPP-4 enzyme. DPP-4 is responsible for the inactivation of incretin hormones like GLP-1 and GIP. By inhibiting DPP-4, Sitagliptin increases the levels of active incretins, which in turn stimulate glucose-dependent insulin secretion and suppress glucagon release, leading to improved glycemic control in type 2 diabetes.[15][16]

[Click to download full resolution via product page](#)

Caption: Signaling pathway of DPP-4 inhibition by Sitagliptin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydrazinopyrazine | C4H6N4 | CID 1487823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydrazinopyrazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 3. scbt.com [scbt.com]
- 4. 2-Hydrazinopyrazine | 54608-52-5 [chemicalbook.com]
- 5. 2-Hydrazinopyrazine CAS#: 54608-52-5 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. ossila.com [ossila.com]
- 9. agilent.com [agilent.com]
- 10. youtube.com [youtube.com]
- 11. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 12. Mode of action of pyrazinamide: disruption of *Mycobacterium tuberculosis* membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Dipeptidyl Peptidase 4 Inhibitors [jove.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Characteristics of 2-Hydrazinopyrazine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1357703#physicochemical-characteristics-of-2-hydrazinopyrazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com